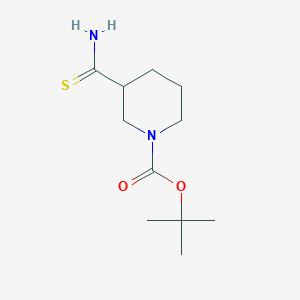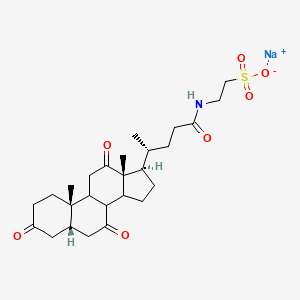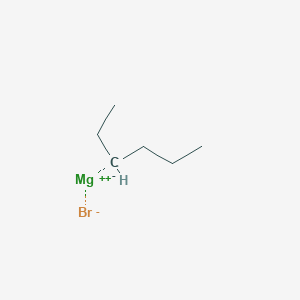
3-Hexylmagnesium bromide
Overview
Description
3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, characterized by the presence of a hexyl group bonded to magnesium and bromine. This compound is typically utilized in the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
Target of Action
3-Hexylmagnesium bromide is an organomagnesium compound . Its primary targets are electrophiles , particularly carbonyl compounds .
Mode of Action
This compound, as a Grignard reagent, interacts with its targets through addition reactions . It adds to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids .
Biochemical Pathways
The addition reactions involving this compound and electrophiles are part of the broader Grignard reaction . This reaction is commonly used for the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
Like other grignard reagents, it is typically prepared and used in solution, suggesting that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the solvent used .
Result of Action
The result of this compound’s action is the formation of alcohols or carboxylic acids from carbonyl compounds . These products are often key intermediates in the synthesis of more complex organic compounds .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, it is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . Furthermore, the presence of water or moisture can cause violent reactions , indicating that the reaction must be carried out under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexylmagnesium bromide is commonly prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure the complete conversion of magnesium and 1-bromohexane to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions: 3-Hexylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It reacts with various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids.
Reduction Reactions: It can reduce certain functional groups, such as ketones, esters, and nitriles, to form alcohols or amines.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters).
Solvents: Anhydrous diethyl ether or tetrahydrofuran.
Conditions: Inert atmosphere, low temperatures to control the exothermic nature of the reactions.
Major Products:
Alcohols: Formed from the addition of this compound to aldehydes or ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Scientific Research Applications
3-Hexylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Octylmagnesium bromide
- Phenylmagnesium bromide
Comparison: 3-Hexylmagnesium bromide is unique due to its hexyl group, which provides different steric and electronic properties compared to other Grignard reagents. This uniqueness allows it to be used in specific synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLKVAUUZBVIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


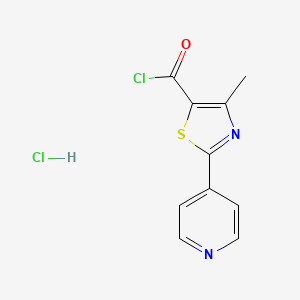
![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
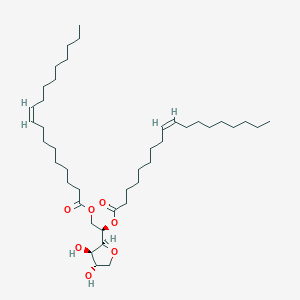
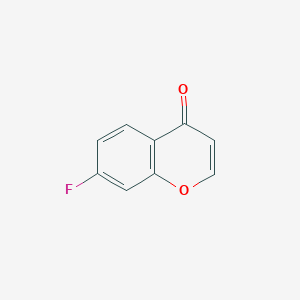
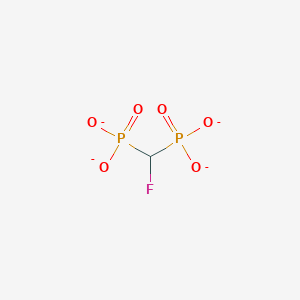
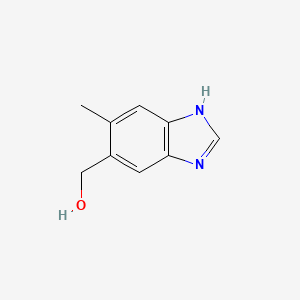
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)
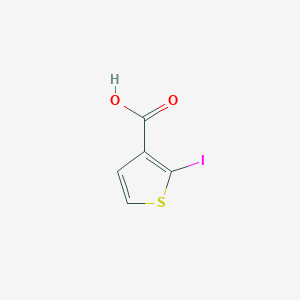

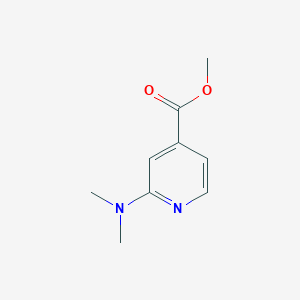
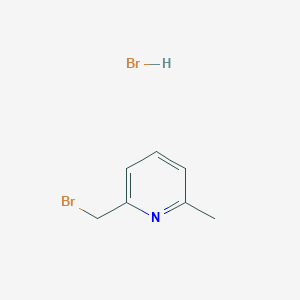
![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)
